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molecular formula C12H8FN3 B8543336 3'-Fluoro-4-methyl-3,4'-bipyridine-2'-carbonitrile

3'-Fluoro-4-methyl-3,4'-bipyridine-2'-carbonitrile

Cat. No. B8543336
M. Wt: 213.21 g/mol
InChI Key: HFVUTTVAVDYVHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09242967B2

Procedure details

A vial containing a mixture of 3-fluoro-4-iodopicolinonitrile (0.150 g, 0.605 mmol), 4-methylpyridin-3-ylboronic acid (0.174 g, 1.270 mmol), and cesium carbonate (0.414 g, 1.270 mmol) in dioxane (Ratio: 2.0, Volume: 1.222 ml) and water (Ratio: 1.000, Volume: 0.611 ml) was degassed with N2 for 5 min, then PdCl2(dppf)-CH2Cl2Adduct (0.026 g, 0.032 mmol) was added. The solution was heated at 85° C. for 14 hr, then allowed to cool to room temperature. The crude material was dissolved in a minimal amount of CH2Cl2 to be chromatographed. Purification of the crude material by silica gel chromatography using an ISCO machine (40 g column, 40 mL/min, 70-100% EtOAc in hexanes over 19 min, tr=14 min) gave the title compound (24 mg, 0.111 mmol, 18.42% yield) as a purple residue. ESI MS (M+H)+=214.1.
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0.174 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
0.414 g
Type
reactant
Reaction Step One
Quantity
1.222 mL
Type
solvent
Reaction Step One
Name
Quantity
0.611 mL
Type
solvent
Reaction Step One
[Compound]
Name
PdCl2(dppf)-CH2Cl2Adduct
Quantity
0.026 g
Type
reactant
Reaction Step Two
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
18.42%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([C:9]#[N:10])=[N:4][CH:5]=[CH:6][C:7]=1I.[CH3:11][C:12]1[CH:17]=[CH:16][N:15]=[CH:14][C:13]=1B(O)O.C(=O)([O-])[O-].[Cs+].[Cs+]>O1CCOCC1.O.C(Cl)Cl>[F:1][C:2]1[C:3]([C:9]#[N:10])=[N:4][CH:5]=[CH:6][C:7]=1[C:13]1[CH:14]=[N:15][CH:16]=[CH:17][C:12]=1[CH3:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.15 g
Type
reactant
Smiles
FC=1C(=NC=CC1I)C#N
Name
Quantity
0.174 g
Type
reactant
Smiles
CC1=C(C=NC=C1)B(O)O
Name
cesium carbonate
Quantity
0.414 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
1.222 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0.611 mL
Type
solvent
Smiles
O
Step Two
Name
PdCl2(dppf)-CH2Cl2Adduct
Quantity
0.026 g
Type
reactant
Smiles
Step Three
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A vial containing
CUSTOM
Type
CUSTOM
Details
was degassed with N2 for 5 min
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
to be chromatographed
CUSTOM
Type
CUSTOM
Details
Purification of the crude material by silica gel chromatography
CUSTOM
Type
CUSTOM
Details
an ISCO machine (40 g column, 40 mL/min, 70-100% EtOAc in hexanes over 19 min, tr=14 min)
Duration
14 min

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=NC=CC1C=1C=NC=CC1C)C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.111 mmol
AMOUNT: MASS 24 mg
YIELD: PERCENTYIELD 18.42%
YIELD: CALCULATEDPERCENTYIELD 18.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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